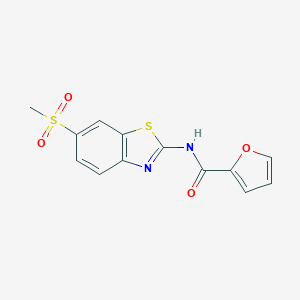
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole, also known as mebendazole, is a broad-spectrum anthelmintic drug used to treat various parasitic infections in humans and animals. It belongs to the benzimidazole class of compounds and has been extensively studied for its antiparasitic properties.
Mecanismo De Acción
Mebendazole exerts its antiparasitic and anticancer effects by binding to the colchicine site of beta-tubulin, which inhibits microtubule formation and disrupts cell division. This results in the death of parasitic and cancer cells. Mebendazole has also been shown to have immunomodulatory effects by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Mebendazole has been shown to have low toxicity in humans and animals and is well-tolerated at therapeutic doses. Mebendazole is rapidly absorbed in the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. Mebendazole is metabolized in the liver and excreted in the urine and feces.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mebendazole has several advantages for use in lab experiments. It is a broad-spectrum anthelmintic drug that can be used to treat various parasitic infections. Mebendazole is also relatively inexpensive and has low toxicity in humans and animals. However, 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole has limitations in lab experiments due to its poor solubility in water and limited bioavailability. This can make it difficult to achieve therapeutic doses in certain experimental settings.
Direcciones Futuras
Mebendazole has several potential future directions for research. One area of research is the development of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole analogs with improved solubility and bioavailability. Another area of research is the exploration of this compound as a potential anticancer drug in combination with other chemotherapeutic agents. Additionally, this compound has potential as a therapeutic agent for other diseases such as inflammatory bowel disease and multiple sclerosis due to its immunomodulatory properties. Further research is needed to fully explore the potential of this compound in these areas.
Métodos De Síntesis
Mebendazole can be synthesized by the condensation of o-nitroaniline with 2-amino-5-methylthiazole followed by reduction with iron powder and treatment with methanesulfonyl chloride. The resulting product is then treated with 2-methylbenzimidazole to yield 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole. This synthesis method has been extensively studied and optimized for large-scale production of this compound.
Aplicaciones Científicas De Investigación
Mebendazole has been extensively studied for its antiparasitic properties and has been used to treat various parasitic infections such as roundworm, whipworm, and hookworm infections. In addition, 1-(2-Methoxy-5-methyl-benzenesulfonyl)-2-methyl-1H-benzoimidazole has also been studied for its potential anticancer properties. Mebendazole has been shown to inhibit the growth of cancer cells in vitro and in vivo by disrupting microtubule formation and inducing apoptosis.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)sulfonyl-2-methylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-9-15(21-3)16(10-11)22(19,20)18-12(2)17-13-6-4-5-7-14(13)18/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOCEUBBDNMDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C(=NC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B344835.png)
![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}(methylethyl)amine](/img/structure/B344838.png)
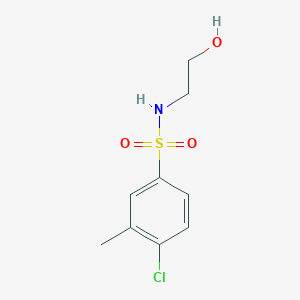
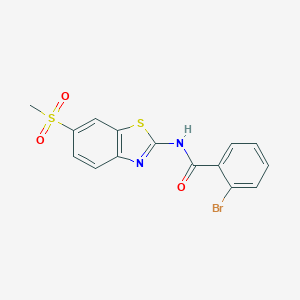
![N-[4-(3-Morpholin-4-yl-propylsulfamoyl)-phenyl]-acetamide](/img/structure/B344870.png)

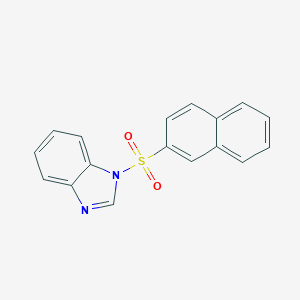

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(naphthylmethyl)-2-imidazoline](/img/structure/B344877.png)
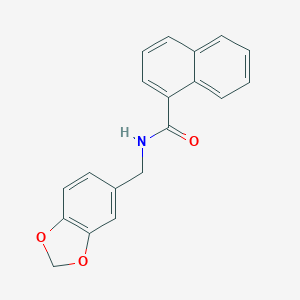
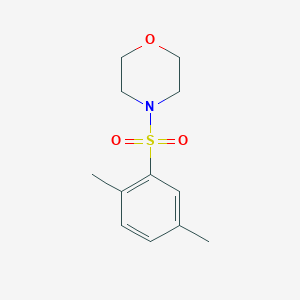
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344882.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
